molecular formula C19H17NO B287556 3,5-dimethyl-N-(2-naphthyl)benzamide

3,5-dimethyl-N-(2-naphthyl)benzamide

Cat. No.: B287556
M. Wt: 275.3 g/mol
InChI Key: DSLVQCZPMQISOZ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(2-naphthyl)benzamide is a benzamide derivative featuring a 3,5-dimethyl-substituted benzoyl group linked to a 2-naphthylamine moiety. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications that influence solubility, reactivity, and biological activity.

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

3,5-dimethyl-N-naphthalen-2-ylbenzamide

InChI

InChI=1S/C19H17NO/c1-13-9-14(2)11-17(10-13)19(21)20-18-8-7-15-5-3-4-6-16(15)12-18/h3-12H,1-2H3,(H,20,21)

InChI Key

DSLVQCZPMQISOZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

Key analogs differ in substituents on the benzamide core or the amine-linked aromatic system. These variations significantly alter physicochemical and biological properties:

Compound Name Substituents (Benzamide) Linked Amine Molecular Weight Key Features Reference
3,5-Dimethyl-N-(2-naphthyl)benzamide 3,5-dimethyl 2-naphthyl 305.37 g/mol Moderate hydrophobicity; electron-donating methyl groups enhance stability
3,5-Dimethoxy-N-methyl-N-(2-naphthyl)benzamide (8q) 3,5-dimethoxy N-methyl-2-naphthyl 322.35 g/mol Methoxy groups increase polarity and hydrogen-bonding capacity
3,5-Dihydroxy-N-(2-naphthyl)benzamide (8o) 3,5-dihydroxy 2-naphthyl 280.29 g/mol Hydroxyl groups enable strong hydrogen bonding; lower logP
3,5-Di-tert-butyl-N-(1-naphthyl)benzamide 3,5-di-tert-butyl 1-naphthyl 359.51 g/mol Bulky tert-butyl groups increase steric hindrance and hydrophobicity
N-(2-{[Hydroxy-naphthyl]methyl}ethyl)-3,5-dinitro-benzamide 3,5-dinitro Hydroxy-naphthyl Not reported Nitro groups act as strong electron-withdrawing substituents; redox-active

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: Methoxy (8q) and methyl groups enhance electron density on the benzamide ring, improving stability and π-π stacking interactions. In contrast, nitro groups (as in ) reduce electron density, increasing reactivity toward nucleophilic attack .
  • Hydrogen-Bonding Capacity: Hydroxyl-substituted 8o exhibits higher solubility in polar solvents (e.g., acetone) compared to methyl or tert-butyl analogs, which are more lipid-soluble .

Structural and Crystallographic Insights

X-ray crystallography of N-(3,5-dimethoxyphenyl)benzamide () reveals planar benzamide-naphthyl systems with intermolecular hydrogen bonds stabilizing the crystal lattice. Methyl groups in this compound likely disrupt this planarity, reducing crystalline order but improving solubility .

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